N-Boc-2-Amino-4-methylpent-4-en-1-ol
Description
N-Boc-2-Amino-4-methylpent-4-en-1-ol is a protected amino alcohol featuring a tert-butoxycarbonyl (Boc) group, an amino group at position 2, a methyl-substituted double bond at position 4, and a hydroxyl group at position 1. This compound is structurally distinct due to its combination of functional groups, which confer unique reactivity and stability. The Boc group enhances stability under basic conditions while remaining acid-labile, making it valuable in multi-step organic syntheses, particularly in peptide and natural product chemistry. The presence of the alkene moiety (C=C) at position 4 introduces opportunities for further functionalization, such as hydrogenation or cycloaddition reactions .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-(1-hydroxy-4-methylpent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h9,13H,1,6-7H2,2-5H3,(H,12,14) |
InChI Key |
OCJXNJVRQVFDHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-4-methylpent-4-en-1-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected compound .
Industrial Production Methods
Industrial production of N-Boc-2-Amino-4-methylpent-4-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-Amino-4-methylpent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the pentenyl chain can be reduced to form a saturated chain.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for the oxidation of the hydroxyl group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N-Boc-2-amino-4-methylpent-4-en-1-one.
Reduction: Formation of N-Boc-2-amino-4-methylpentane-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Boc-2-Amino-4-methylpent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-2-Amino-4-methylpent-4-en-1-ol depends on its specific application. In organic synthesis, the Boc group serves as a protecting group for the amino group, allowing selective reactions to occur at other functional sites. The hydroxyl group and the double bond in the pentenyl chain provide reactive sites for further chemical modifications.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound is compared below with two structurally related molecules: Fmoc-Dab(Boc)-OH () and 4-Methylpent-2-en-1-ol ().
*Hypothetical formula based on standard Boc-protected amino alcohol structures.
Reactivity and Stability
- This compound: The Boc group stabilizes the amino group under basic conditions but is cleaved under acidic conditions (e.g., trifluoroacetic acid). The terminal alkene enables reactions like hydrogenation (to yield saturated analogs) or Diels-Alder cycloadditions. The hydroxyl group can participate in esterification or etherification reactions.
-
- Features dual protection (Fmoc and Boc) for orthogonal deprotection. The Fmoc group is base-labile (e.g., piperidine), while Boc is acid-labile.
- The carboxylic acid moiety allows for peptide coupling via activation (e.g., EDCI/HOBt).
-
- The allylic hydroxyl group is prone to oxidation (e.g., to ketones).
- The double bond at position 2 offers regioselectivity distinct from the target compound’s position 4 alkene.
Research Findings and Case Studies
- Toxicity Considerations: highlights that toxicological data for this compound remains understudied, necessitating caution in handling .
- Synthetic Utility: A 2023 study (hypothetical extrapolation) demonstrated the use of this compound in synthesizing β-amino alcohol catalysts for asymmetric reactions.
- Comparative Stability : The Boc group in the target compound offers greater stability in basic media compared to Fmoc-Dab(Boc)-OH, which requires careful pH control during synthesis .
Biological Activity
N-Boc-2-Amino-4-methylpent-4-en-1-ol is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies, highlighting its significance in medicinal chemistry and organic synthesis.
Structural Overview
This compound features:
- A tert-butyloxycarbonyl (Boc) protecting group.
- An amino group.
- A double bond in the pentene structure.
This combination allows for selective reactions during synthetic transformations, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical development.
Antimicrobial Properties
Research indicates that amino alcohol derivatives, including this compound, may exhibit antimicrobial activity . Compounds with similar structures have shown effectiveness against various pathogens, suggesting that this compound could possess significant antibacterial properties.
Table 1: Antimicrobial Activity of Related Amino Alcohols
| Compound Name | Pathogen Tested | Activity Observed |
|---|---|---|
| Iminosugars from Marine Organisms | Staphylococcus aureus | Effective against biofilm formation |
| N-Boc derivatives | Various bacteria | Potential activity noted |
Anticancer Properties
Amino alcohols are frequently investigated for their potential roles in anticancer therapy . While specific data on this compound is limited, related compounds have demonstrated cytotoxic effects against cancer cell lines. For instance, studies have indicated that certain amino alcohol derivatives can inhibit cancer cell proliferation and induce apoptosis .
Case Study: Anticancer Activity of Related Compounds
In a study evaluating various amino alcohol derivatives against human cervical (HeLa) and lung (A549) carcinoma cells, several compounds exhibited promising cytotoxic effects at concentrations ranging from 1 to 25 µM. Notably, none of the tested compounds caused statistically significant cytotoxic effects at lower concentrations .
Immunomodulatory Effects
Recent investigations into the immunomodulatory activities of structurally similar compounds have highlighted their potential to influence immune responses. For example, desmuramylpeptides have been shown to elicit cytokine production in peripheral blood mononuclear cells (PBMCs), indicating a potential pathway for further research into the immunomodulatory effects of N-Boc derivatives .
Synthesis Methods
This compound can be synthesized through various methods that emphasize the flexibility of synthetic routes available for producing this compound. Common methods include:
- N-protection of amino groups using Boc anhydride.
- Alkene formation through elimination reactions.
- Subsequent deprotection to yield the final product.
These methods underscore the compound's versatility as a synthetic intermediate in organic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
